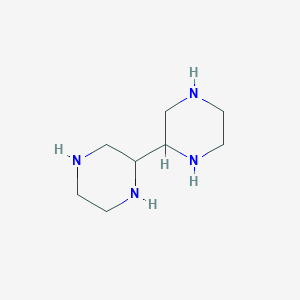

2,2'-Bipiperazine

Description

2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Properties

CAS No. |

77771-14-3 |

|---|---|

Molecular Formula |

C8H18N4 |

Molecular Weight |

170.26 g/mol |

IUPAC Name |

2-piperazin-2-ylpiperazine |

InChI |

InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2 |

InChI Key |

AGUZDVQPUZKYPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2CNCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.

Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.

Industrial Production Methods:

Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.

Photocatalytic synthesis: This method uses light to drive the formation of piperazine derivatives from suitable precursors.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2,2-Bipiperazine(9ci) can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert 2,2-Bipiperazine(9ci) into reduced forms with different functional groups.

Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.

Major Products:

Oxidized products: Various oxidized forms of 2,2-Bipiperazine(9ci).

Reduced products: Reduced forms with different functional groups.

Substituted products: Products with substituted atoms or groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2,2'-bipiperazine derivatives in combating cancer. For instance, derivatives have been shown to induce apoptosis in HepG2 cells (a liver cancer cell line) by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential (MMP) . The effective concentrations for these derivatives were found to be in the nanogram range, demonstrating significant cytotoxicity.

| Derivative | IC50 (ng/mL) | Mechanism of Action |

|---|---|---|

| NPS 1 | 72.11 | Induces apoptosis via ROS accumulation |

| NPS 2 | 154.42 | Mitochondrial depolarization |

| NPS 5 | 71.78 | Inhibition of AKT/BRAF signaling |

| NPS 6 | 71.43 | Induction of apoptosis |

The study emphasizes the need for further experimental validation of these compounds as potential therapeutic agents against hepatocellular carcinoma .

Antimicrobial Properties

Additionally, compounds containing the bipiperazine scaffold have exhibited antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens, suggesting their utility in developing new antimicrobial agents .

Materials Science

Catalysis

this compound derivatives are also utilized as ligands in catalysis. They have been shown to stabilize metal nanoparticles (NPs) and enhance catalytic activity in reactions such as hydrogenation. For example, cationic bipyridine derivatives were evaluated for their ability to stabilize rhodium nanoparticles in biphasic arene hydrogenation reactions . The recyclability and efficiency of these catalysts were investigated using various analytical techniques.

| Catalyst Type | Stabilizer | Reaction Type |

|---|---|---|

| Rhodium Nanoparticles | Cationic bipyridine | Arene hydrogenation |

| Palladium Nanoparticles | Cationic bipyridine | Partial hydrogenation of hexyne |

The findings indicate that these stabilizers not only improve the selectivity of the reactions but also enhance the overall efficiency and stability of the catalytic systems .

Pharmaceutical Applications

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its favorable biocompatibility and ability to form complexes with various therapeutic agents. Its application in Click chemistry allows for the development of multifunctional metal complexes that enhance drug delivery efficacy while maintaining stability under physiological conditions .

Case Studies

- Case Study on HepG2 Cells: A study investigated the effects of several this compound derivatives on HepG2 cells, revealing that specific derivatives significantly reduced cell viability and induced apoptosis through ROS generation .

- Nanoparticle Stabilization: Research demonstrated that using this compound derivatives as stabilizers for metal nanoparticles resulted in improved catalytic performance in hydrogenation reactions .

Mechanism of Action

2,2-Bipiperazine(9ci) exerts its effects by interacting with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites . This mechanism is utilized in the treatment of parasitic infections .

Comparison with Similar Compounds

Piperazine: A six-membered ring containing two nitrogen atoms, used as an anthelmintic agent.

Hexahydropyrazine: Another name for piperazine, used in various pharmaceutical applications.

Uniqueness:

Biological Activity

2,2'-Bipiperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound consists of two piperazine rings connected by a biphenyl linkage. This structural feature contributes to its ability to interact with various biological targets, including DNA and proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study evaluated the antibacterial activity of mixed ligand complexes involving this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Compound | Escherichia coli (mm) | Bacillus cereus (mm) |

|---|---|---|

| Kanamycin | 32 | 35 |

| Ligand (L1) | 4 | 4 |

| Cu(L1)(L2)₂ | 20 | 22 |

| Ni(L1)(L2)₂ | 18 | 15 |

The mixed ligand complexes showed enhanced antibacterial activity compared to the free ligand, indicating the potential for developing effective antimicrobial agents based on this compound .

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. For instance, a series of ruthenium complexes incorporating this compound were synthesized and tested for cytotoxicity against several human cancer cell lines. The findings revealed that these complexes exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Ruthenium Complexes

In vitro studies demonstrated that the ruthenium complexes with this compound showed significant inhibition of cell proliferation in various cancer cell lines such as HeLa and MCF7. The selectivity index was notably higher compared to standard chemotherapeutics like cisplatin. This suggests that modifications to the bipiperazine structure can enhance its anticancer efficacy .

Antioxidant Activity

The antioxidant properties of this compound have been assessed using various assays measuring free radical scavenging abilities. One study reported that derivatives of this compound demonstrated substantial radical scavenging activity against DPPH and other reactive oxygen species.

Antioxidant Assay Results

The antioxidant activity was quantified using different assays, and the results indicated that certain derivatives significantly outperformed standard antioxidants like vitamin C:

| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| This compound Derivative A | 85 | 78 |

| Vitamin C | 70 | 65 |

These results underscore the potential of this compound as a lead compound in developing new antioxidant agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.